N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide
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Overview
Description
N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a diethylcarbamoyl group, and a phenyl-vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diethylcarbamoyl chloride: This is achieved by reacting diethylamine with phosgene under controlled conditions.
Synthesis of the intermediate: The diethylcarbamoyl chloride is then reacted with a phenyl-vinyl compound in the presence of a base such as triethylamine.
Introduction of the chloro group: The intermediate is chlorinated using a chlorinating agent like thionyl chloride.
Formation of the final product: The chlorinated intermediate is then reacted with benzamide under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-1-diethylcarbamoyl-2-phenyl-vinyl)-benzamide: shares similarities with other chloro-substituted benzamides and diethylcarbamoyl derivatives.
3-Fluorophenylboronic acid: Another compound with a phenyl group and a halogen substituent, used in different applications.
Uniqueness
- Its versatility in undergoing various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
265977-74-0 |
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Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(Z)-1-chloro-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-3-23(4-2)20(25)18(17(21)15-11-7-5-8-12-15)22-19(24)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,22,24)/b18-17- |
InChI Key |
BXWKSHMWRTWJGG-ZCXUNETKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C(\C1=CC=CC=C1)/Cl)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C1=CC=CC=C1)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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